

(N)-Methyl omeprazole-d3 application in pharmacokinetic (PK) studies

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

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Application of (N)-Methyl Omeprazole-d3 in Pharmacokinetic Studies

(N)-Methyl omeprazole-d3, a deuterated analog of an omeprazole metabolite, serves as a crucial internal standard in pharmacokinetic (PK) studies for the accurate quantification of omeprazole and its related compounds in biological matrices. Its stable isotope-labeled nature ensures that it mimics the analyte's behavior during sample preparation and analysis, correcting for variations and enhancing the precision and accuracy of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Omeprazole Pharmacokinetics

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][3] The major metabolites include 5-hydroxyomeprazole and omeprazole sulfone.[2][4] The pharmacokinetic profile of omeprazole can exhibit significant interindividual variability, partly due to genetic polymorphisms of the CYP2C19 enzyme.[3] This variability underscores the importance of precise and reliable analytical methods for its measurement in biological fluids to support drug development and therapeutic drug monitoring.

The bioavailability of omeprazole after a single oral dose is approximately 30-40%, which can increase to around 60% with repeated dosing.[5][6] It is rapidly absorbed, with peak plasma

concentrations typically reached within 0.5 to 3.5 hours.[5] The plasma half-life is short, generally between 0.5 to 1 hour.[5]

Role in Bioanalytical Methods

In PK studies, the concentration of omeprazole and its metabolites in biological samples like plasma or serum is measured over time following drug administration. **(N)-Methyl omeprazole-d3** is an ideal internal standard for these analyses due to its structural similarity to omeprazole and its metabolites, and its distinct mass-to-charge ratio (m/z) from the unlabeled analytes. This allows for co-extraction and co-elution during chromatography, while being separately detected by the mass spectrometer, thereby ensuring accurate quantification.[7][8]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of omeprazole from studies in healthy human volunteers and typical parameters for a validated LC-MS/MS method using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Omeprazole in Healthy Adults

Parameter	Value	Reference
Bioavailability (single dose)	30% - 40%	[5]
Bioavailability (repeated dose)	~60%	[6]
Time to Peak Plasma Conc. (Tmax)	0.5 - 3.5 hours	[5]
Plasma Half-life (t1/2)	0.5 - 1 hour	[5]
Volume of Distribution (Vd)	~0.3 L/kg	[4]
Plasma Protein Binding	~95%	[2]
Primary Metabolizing Enzymes	CYP2C19, CYP3A4	[3]
Major Metabolites	5-hydroxyomeprazole, Omeprazole sulfone	[4]
Excretion	~80% renal (as metabolites)	[4]

Table 2: Typical LC-MS/MS Method Parameters for Omeprazole Quantification

Parameter	Description
Sample Preparation	
Method	Protein precipitation or Liquid-liquid extraction
Precipitation Agent	Acetonitrile
Extraction Solvents	Dichloromethane and hexane mixture
Chromatographic Conditions	
HPLC Column	C18 or C8 reverse-phase column
Mobile Phase	Acetonitrile and water with additives (e.g., formic acid, ammonium acetate)
Flow Rate	0.6 - 1.0 mL/min
Injection Volume	25 µL
Mass Spectrometric Conditions	
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Detection	Multiple Reaction Monitoring (MRM)
MRM Transition (Omeprazole)	m/z 346.1 → 197.9
MRM Transition (Internal Standard)	Varies based on specific deuterated standard
Linearity Range	1.5 - 2000 ng/mL

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and rapid method for extracting omeprazole from plasma samples.

- **Sample Thawing:** Thaw frozen plasma samples at room temperature.

- Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of the **(N)-Methyl omeprazole-d3** working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
- Vortexing: Briefly vortex the samples to ensure thorough mixing.
- Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
- Vortexing: Vortex vigorously for 1 minute to precipitate the plasma proteins.
- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
- Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

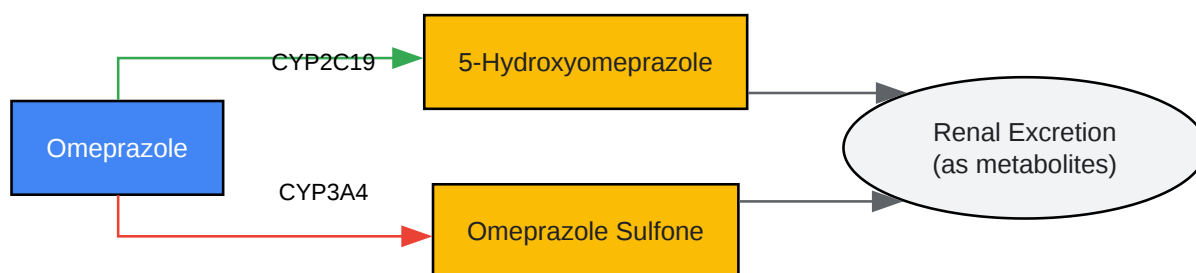
Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical method for the chromatographic separation and mass spectrometric detection of omeprazole.

- Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system.
- Column: Employ a C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
- Mobile Phase:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - Start with 95% A and 5% B.
 - Linearly increase to 95% B over 3 minutes.

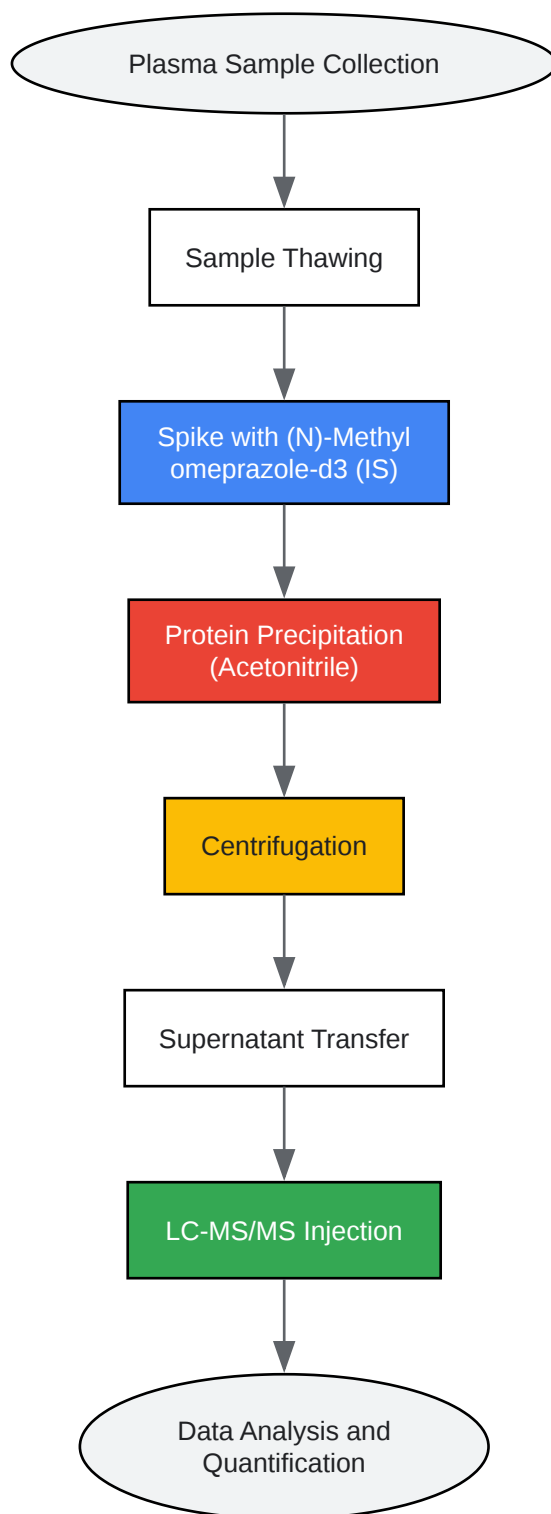
- Hold at 95% B for 1 minute.
- Return to initial conditions and re-equilibrate for 2 minutes.
- Flow Rate: Maintain a constant flow rate of 0.5 mL/min.
- Column Temperature: Set the column oven temperature to 40°C.
- Mass Spectrometer: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Operate in positive ion mode.
- Detection Mode: Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for omeprazole and **(N)-Methyl omeprazole-d3**.
 - Omeprazole: m/z 346.1 \rightarrow 197.9
 - **(N)-Methyl omeprazole-d3**: Determine the specific transition based on the product's certificate of analysis.
- Data Analysis: Quantify the omeprazole concentration in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Visualizations



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Caption: Metabolic pathway of omeprazole.



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Caption: Bioanalytical experimental workflow.

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